6-Chloro-2-fluoro-3-iodobenzene-1-sulfonamide
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Overview
Description
6-Chloro-2-fluoro-3-iodobenzene-1-sulfonamide is an organic compound with the molecular formula C6H3ClFINSO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, iodine, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-iodobenzene-1-sulfonamide typically involves multi-step reactions starting from benzene derivatives. Common synthetic routes include:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms to the benzene ring through halogenation reactions.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
6-Chloro-2-fluoro-3-iodobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the development of bioactive molecules for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-iodobenzene-1-sulfonamide involves its interaction with molecular targets in biological systems. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The halogen atoms may also play a role in modulating the compound’s reactivity and binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-fluoro-2-iodobenzene
- 2-Chloro-1-fluoro-3-iodobenzene
- 4-Chloro-2-fluoro-1-iodobenzene
Uniqueness
6-Chloro-2-fluoro-3-iodobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other halogenated benzene derivatives. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C6H4ClFINO2S |
---|---|
Molecular Weight |
335.52 g/mol |
IUPAC Name |
6-chloro-2-fluoro-3-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H4ClFINO2S/c7-3-1-2-4(9)5(8)6(3)13(10,11)12/h1-2H,(H2,10,11,12) |
InChI Key |
FSPVOXNRTILGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)S(=O)(=O)N)F)I |
Origin of Product |
United States |
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